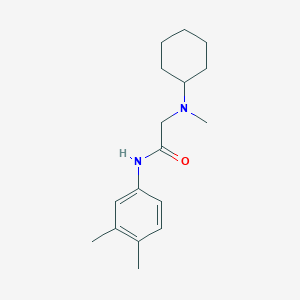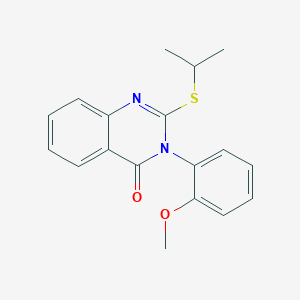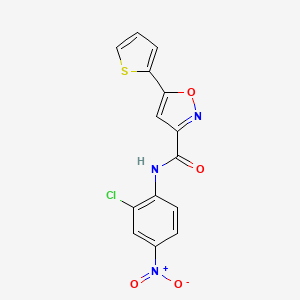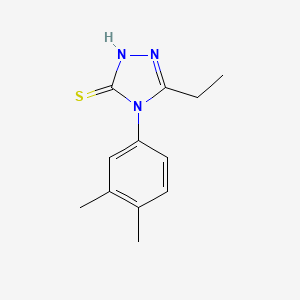
N~2~-cyclohexyl-N~1~-(3,4-dimethylphenyl)-N~2~-methylglycinamide
Descripción general
Descripción
N~2~-cyclohexyl-N~1~-(3,4-dimethylphenyl)-N~2~-methylglycinamide, commonly known as CX717, is a nootropic drug that has shown potential in improving cognitive function. It belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain.
Mecanismo De Acción
CX717 works by enhancing the activity of AMPA receptors in the brain. This leads to an increase in the release of neurotransmitters such as glutamate, which play a crucial role in cognitive function. By modulating the activity of these receptors, CX717 improves synaptic plasticity, which is essential for learning and memory.
Biochemical and Physiological Effects:
Studies have shown that CX717 can improve cognitive function in healthy individuals and those with cognitive impairments. It has been shown to enhance working memory, attention, and learning. CX717 has also been investigated for its potential in treating cognitive disorders such as Alzheimer's disease and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CX717 is that it has a long half-life, which means that it can be administered less frequently than other drugs. However, one of the limitations of CX717 is that it can cause overexcitation of the brain, leading to seizures in some individuals. This limits its use as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on CX717. One area of interest is the potential use of CX717 in treating cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of research is the development of more potent and selective ampakines that can enhance cognitive function without causing adverse effects. Finally, there is a need for more research on the long-term effects of CX717 on cognitive function and brain health.
Aplicaciones Científicas De Investigación
CX717 has been extensively studied for its potential in improving cognitive function. It has been shown to enhance memory, attention, and learning in animal models and human clinical trials. CX717 has also been investigated for its potential in treating cognitive disorders such as Alzheimer's disease and schizophrenia.
Propiedades
IUPAC Name |
2-[cyclohexyl(methyl)amino]-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-13-9-10-15(11-14(13)2)18-17(20)12-19(3)16-7-5-4-6-8-16/h9-11,16H,4-8,12H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVIVHRUSYCVRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN(C)C2CCCCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-(7-benzylidene-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl)benzoate](/img/structure/B4690902.png)
![2-(4-chlorophenoxy)-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4690910.png)
![N-butyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4690918.png)
![3-{5-[(2,6-dichlorophenoxy)methyl]-2-furyl}-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4690921.png)


![N-(2-cyanoethyl)-2-[(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N-phenylacetamide](/img/structure/B4690952.png)
![4-formyl-2-methoxyphenyl 3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]acrylate](/img/structure/B4690959.png)



![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4690983.png)
![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide](/img/structure/B4690988.png)
![methyl 4-hydroxy-3-[(1-piperidinylmethyl)thio]benzoate](/img/structure/B4690993.png)